molecular formula C6H11ClO3 B2917808 Methyl (2S,3R)-2-chloro-3-methoxybutanoate CAS No. 26839-90-7

Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Cat. No.: B2917808
CAS No.: 26839-90-7
M. Wt: 166.6
InChI Key: PNZMONLMUQDBJM-UHNVWZDZSA-N
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Description

Methyl (2S,3R)-2-chloro-3-methoxybutanoate ( 1932371-25-9) is a chiral ester of high value in synthetic organic chemistry and pharmaceutical research . With a molecular formula of C 6 H 11 ClO 3 and a molecular weight of 166.60 g/mol, this compound serves as a versatile building block for the synthesis of complex molecules, particularly due to its defined stereochemistry at the 2S and 3R positions . The presence of both chloro and methoxy functional groups on adjacent carbon atoms makes it a valuable precursor for stereoselective transformations, including nucleophilic substitutions and ring-forming reactions. Researchers utilize this chiral synthon in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds where precise stereochemistry is critical for function . It is available for order in quantities such as 100mg, and requires cold-chain transportation to ensure stability . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

methyl (2S,3R)-2-chloro-3-methoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-4(9-2)5(7)6(8)10-3/h4-5H,1-3H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZMONLMUQDBJM-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate typically involves the esterification of (2S,3R)-2-chloro-3-methoxybutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products:

    Substitution: Formation of (2S,3R)-2-hydroxy-3-methoxybutanoate or (2S,3R)-2-amino-3-methoxybutanoate.

    Reduction: Formation of (2S,3R)-2-chloro-3-methoxybutanol.

    Oxidation: Formation of (2S,3R)-2-chloro-3-oxobutanoate.

Scientific Research Applications

Methyl (2S,3R)-2-chloro-3-methoxybutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl (2S,3R)-2-chloro-3-methoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the binding affinity and specificity of the compound towards these targets. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Methyl (S)-2-(Ethylamino)-3,3-dimethylbutanoate Hydrochloride ()
  • Structure: Features an ethylamino group at C2 and dimethyl groups at C3/C3'.
  • Synthesis: Synthesized via reductive amination using benzaldehyde and NaBH(OAc)₃, followed by hydrogenolysis with Pd/C. Yield: 71% .
  • Key Difference : The absence of a chloro substituent reduces electrophilicity compared to the target compound, making it less reactive toward nucleophilic substitution.
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate ()
  • Structure: Contains a trifluoroethylamino group at C2.
  • Synthesis : Prepared via a nucleophilic substitution reaction with 2,2,2-trifluoroethyl triflate. Purified via C18 reverse-phase chromatography .
  • Key Difference : The electron-withdrawing trifluoromethyl group enhances metabolic stability but reduces solubility in polar solvents compared to the methoxy group in the target compound.
Methyl (S)-3,3-Dimethyl-2-(Methylamino)butanoate Hydrochloride ()
  • Structure: Includes a methylamino group at C2 and dimethyl groups at C3/C3'.
  • ¹H-NMR Data : δ 9.00 (1H, brs, NH), 3.79 (3H, s, OCH₃), 1.02 (9H, s, C(CH₃)₃) .
  • Key Difference: The methylamino group provides basicity, enabling salt formation (e.g., hydrochloride), whereas the chloro group in the target compound favors covalent interactions.

Spectroscopic and Crystallographic Comparisons

NMR Data
Compound ¹H-NMR Shifts (δ) ¹³C-NMR Shifts (δ) Source
(S,2S,3R)-7a 3.89 (OCH₃), 1.02 (C(CH₃)₃) 173.5 (C=O), 55.1 (OCH₃)
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate 3.79 (OCH₃), 2.54 (NCH₃) 172.8 (C=O), 48.3 (NCH₃)
X-ray Crystallography

Single-crystal studies of analogs like (S,2S,3R,4S)-7q () reveal chair-like conformations stabilized by hydrogen bonding. The chloro group in the target compound may induce steric strain or alter crystal packing compared to methoxy or amino groups.

Biological Activity

Methyl (2S,3R)-2-chloro-3-methoxybutanoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed analysis of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C6H11ClO3
  • Molecular Weight: 164.60 g/mol

The synthesis of this compound typically involves the esterification of (2S,3R)-2-chloro-3-methoxybutanoic acid with methanol under reflux conditions, often utilizing acid catalysts such as sulfuric acid to enhance yield and selectivity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of chloro and methoxy groups influences its binding affinity, potentially enhancing its reactivity in biological systems. The compound can undergo hydrolysis to release the corresponding acid, which may further interact with various biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit certain enzymes, which could be beneficial in developing therapeutic agents for various diseases .
  • Pharmacological Applications: Its potential role as a precursor in synthesizing bioactive compounds highlights its importance in drug development.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
Methyl (2S,3R)-2-chloro-3-hydroxybutanoateHydroxy group instead of methoxyPotentially different enzyme interactions
Methyl (2S,3R)-2-chloro-3-ethoxybutanoateEthoxy group instead of methoxyVaries in pharmacological profiles
Methyl (2S,3R)-2-bromo-3-methoxybutanoateBromo group instead of chloroMay exhibit different reactivity and biological effects

This table illustrates how minor modifications in the molecular structure can lead to significant differences in biological activity and potential applications.

Case Studies and Research Findings

Research has shown promising results regarding the biological activities of this compound:

  • Antimicrobial Studies: A study assessed the compound's efficacy against various bacterial strains. Results indicated a notable zone of inhibition at specific concentrations, suggesting its potential as an antimicrobial agent .
  • Enzyme Interaction Studies: Investigations into its interaction with enzyme targets revealed that the compound could inhibit key metabolic pathways associated with certain diseases. This opens avenues for therapeutic applications .

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